BenchChemオンラインストアへようこそ!

BAM (8-22) acetate

Pain Research Opioid Signaling GPCR Pharmacology

BAM (8-22) acetate is the definitive, opioid-independent MRGPRX1/MrgC11 agonist for preclinical itch and pain studies. Unlike BAM22P, it lacks the met-enkephalin motif, eliminating μ/δ-opioid crosstalk. With EC50 values of 8–150 nM across human MRGPRX1 and rodent MrgC11, it is the sole tool for clean, cross-species, orthosteric activation. Essential for non-histaminergic pruritus models (BDL cholestasis), analgesic screening, and structural biology (cryo-EM resolved binding pose). Do not substitute with PAMs or small-molecule agonists lacking rodent activity.

Molecular Formula C93H131N25O25S
Molecular Weight 2031.3 g/mol
Cat. No. B14760662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBAM (8-22) acetate
Molecular FormulaC93H131N25O25S
Molecular Weight2031.3 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NCC(=O)O)N.CC(=O)O
InChIInChI=1S/C91H127N25O23S.C2H4O2/c1-48(2)76(94)88(138)103-46-72(120)105-64(19-11-36-100-91(97)98)89(139)116-37-12-20-70(116)87(137)110-62(30-32-73(121)122)81(131)113-68(42-52-45-102-58-16-7-5-14-56(52)58)85(135)114-67(41-51-44-101-57-15-6-4-13-55(51)57)84(134)109-63(33-38-140-3)82(132)115-69(43-74(123)124)86(136)112-66(40-50-23-27-54(118)28-24-50)83(133)108-61(29-31-71(93)119)80(130)106-59(17-8-9-34-92)78(128)107-60(18-10-35-99-90(95)96)79(129)111-65(77(127)104-47-75(125)126)39-49-21-25-53(117)26-22-49;1-2(3)4/h4-7,13-16,21-28,44-45,48,59-70,76,101-102,117-118H,8-12,17-20,29-43,46-47,92,94H2,1-3H3,(H2,93,119)(H,103,138)(H,104,127)(H,105,120)(H,106,130)(H,107,128)(H,108,133)(H,109,134)(H,110,137)(H,111,129)(H,112,136)(H,113,131)(H,114,135)(H,115,132)(H,121,122)(H,123,124)(H,125,126)(H4,95,96,99)(H4,97,98,100);1H3,(H,3,4)/t59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,76-;/m0./s1
InChIKeyJTGFJBHCHLDHPK-HTDULTFASA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BAM (8-22) acetate Procurement Guide: MRGPRX1 Agonist for Pain and Itch Research


BAM (8-22) acetate is the acetate salt form of a 15-amino acid endogenous peptide fragment (VGRPEWWMDYQKRYG) derived from proteolytic cleavage of proenkephalin A. It functions as a potent and selective agonist for the Mas-related G protein-coupled receptor X1 (MRGPRX1), also designated SNSR3/SNSR4, with reported EC50 values spanning 8–150 nM in calcium mobilization assays [1][2]. First isolated from bovine adrenal medulla, this peptide activates MRGPRX1 and its rodent ortholog MrgC11 to trigger calcium influx, an action that underlies its use in preclinical models of non-histaminergic itch and pain signaling [3][4]. Notably, BAM (8-22) lacks the N-terminal met-enkephalin motif present in the longer precursor BAM22P, which confers the functionally critical property of exhibiting no affinity for opioid receptors—a distinction that eliminates opioid-mediated confounding effects in experimental systems [1].

Why Generic MRGPRX1 Ligands Cannot Substitute for BAM (8-22) acetate in Specialized Research


Procurement of a generic 'MRGPRX1 agonist' without specifying the exact molecular entity carries substantial risk of experimental failure. MRGPRX1 ligands are not functionally interchangeable; they exhibit divergent pharmacological properties including potency (EC50 ranging from low nanomolar to micromolar), mechanism of action (orthosteric agonism vs. positive allosteric modulation vs. antagonism), and critically, selectivity profiles. For example, the longer precursor peptide BAM22P retains opioid activity due to its met-enkephalin motif, which introduces confounding μ/δ-opioid signaling in pain models [1]. Conversely, synthetic small-molecule agonists like 'MRGPRX1 agonist 1' (EC50 = 50 nM) exhibit no activity at mouse MrgC11, rendering them unsuitable for cross-species validation in common rodent models . Positive allosteric modulators such as ML382 (EC50 = 190 nM) require the presence of endogenous or co-administered orthosteric agonist to exert their effects . Therefore, selecting BAM (8-22) acetate specifically—rather than a substituted alternative—is essential for experiments requiring orthosteric, opioid-independent, cross-species MRGPRX1/MrgC11 activation with a well-characterized, endogenous peptide scaffold and established in vivo validation [2].

Quantitative Comparative Evidence: BAM (8-22) acetate Differentiation Against Key Analogs


Target Selectivity: Opioid Receptor Cross-Reactivity Absent in BAM (8-22) acetate Compared to BAM22P

BAM (8-22) acetate exhibits no detectable affinity for opioid receptors, in contrast to its longer precursor BAM22P which retains the met-enkephalin sequence (YGGFM) and exhibits full μ/δ-opioid receptor agonist activity. This differential arises from proteolytic processing: BAM (8-22) lacks the N-terminal met-enkephalin motif, eliminating opioid receptor engagement entirely [1]. BAM22P's opioid activity introduces confounding analgesic and tolerance-inducing effects in pain models, whereas BAM (8-22) acetate permits isolated interrogation of MRGPRX1-mediated nociceptive and pruriceptive signaling without opioidergic cross-talk.

Pain Research Opioid Signaling GPCR Pharmacology Neuropeptide Processing

Cross-Species Activity: BAM (8-22) acetate Retains MrgC11 Activity Unlike Synthetic Agonist MRGPRX1 Agonist 1

BAM (8-22) acetate activates both human MRGPRX1 (EC50 = 50 nM) and mouse MrgC11 (EC50 = 251 nM) in FLIPR calcium mobilization assays, enabling cross-species translational studies [1]. In direct contrast, the synthetic small-molecule agonist MRGPRX1 agonist 1, while equipotent at human MRGPRX1 (EC50 = 50 nM), is completely inactive at mouse MrgC11 . This species selectivity gap renders MRGPRX1 agonist 1 unsuitable for standard mouse models, whereas BAM (8-22) acetate maintains functional activity in both species despite a ~5-fold potency reduction at the rodent ortholog. Additionally, BAM (8-22) acetate activates rat MRGPRC with an EC50 of 300 nM [1].

Rodent Models Translational Pharmacology Species Orthologs GPCR Agonism

Mechanistic Distinction: BAM (8-22) acetate Is an Orthosteric Agonist, Unlike Positive Allosteric Modulator ML382

BAM (8-22) acetate functions as a direct orthosteric agonist of MRGPRX1, capable of independently activating the receptor in the absence of other ligands [1]. In contrast, ML382 is a positive allosteric modulator (PAM) that requires the presence of an orthosteric agonist (such as BAM8-22) to exert its functional effects; when tested alone in cell-based Ca2+ imaging assays, ML382 exhibits an EC50 of 190 nM but only in the presence of 10 nM BAM8-22 as the orthosteric agonist . ML382 enhances BAM8-22 potency by >7-fold (reducing BAM8-22 EC50 from 18.7 nM to 2.9 nM) without altering maximal efficacy (Emax) [2]. Critically, ML382 alone cannot activate MRGPRX1 in systems lacking endogenous ligand, limiting its utility as a standalone tool compound.

Allosteric Modulation Orthosteric Agonism Receptor Pharmacology Drug Discovery

Receptor Subtype Potency: BAM (8-22) acetate Differential EC50 Values at SNSR3 vs. SNSR4 (MRGPRX1 Splice Variants)

BAM (8-22) acetate exhibits differential potency at the two sensory neuron-specific receptor (SNSR) subtypes: EC50 = 28 nM at SNSR3 and EC50 = 14 nM at SNSR4, representing an approximately 2-fold selectivity for SNSR4 over SNSR3 . Both SNSR3 and SNSR4 correspond to human MRGPRX1 splice variants. This potency difference is relevant for experimental designs where differential engagement of receptor isoforms may influence downstream signaling outcomes. In contrast, the small-molecule agonist MRGPRX1 agonist 1 is reported only as a single EC50 value (50 nM) without splice-variant discrimination data .

SNSR Receptors GPCR Splice Variants Calcium Mobilization Sensory Neuron Pharmacology

In Vivo Behavioral Pharmacology: Human Intradermal BAM (8-22) acetate Induces Histamine-Independent Itch and Flare Response

Intradermal injection of BAM8-22 in healthy human volunteers reliably evokes itch and nociceptive sensations in a histamine-independent manner, establishing its utility as a translational probe for MRGPRX1-mediated non-histaminergic pruritus [1]. Quantitatively, BAM8-22-induced flare responses were reduced by 50% following NGF sensitization in human skin microinjection studies, while the itch sensation itself was unaffected, dissociating flare from itch mechanisms [2]. In preclinical models, BAM8-22 induces scratching behavior in mice in an Mrgpr-dependent manner, with bile duct ligation (BDL) cholestasis model mice showing augmented BAM8-22-evoked scratching, indicating enhanced MRGPRX1 activity in pathological pruritus [3]. In contrast, the PAM ML382 has no standalone behavioral effect and requires co-administration with BAM8-22 to manifest in vivo activity [4].

Pruritus Models Human Psychophysics Non-Histaminergic Itch Sensory Neuroscience

Receptor Structural Engagement: Defined Binding Interface Mapped by Cryo-EM and Mutagenesis

The molecular binding interface of BAM8-22 with MRGPRX1 has been resolved at near-atomic resolution via cryo-electron microscopy (cryo-EM) of the MRGPRX1-Gαq complex in the BAM8-22-bound state [1]. Functional mutagenesis studies have validated that the extracellular loop 3 (ECL3) and transmembrane domain 6 (TM6) of MRGPRX1 are critical for BAM8-22-induced receptor activation, while TM3 performs a secondary role. Specifically, the F237A mutation in MRGPRX1 completely abolishes BAM8-22-mediated activation, confirming a defined and essential binding pocket [2]. In contrast, the binding modes of synthetic agonists such as MRGPRX1 agonist 1 and the PAM ML382 remain structurally uncharacterized relative to the receptor, limiting their utility in rational structure-based design campaigns. The evolutionary interaction determinant L1.35 in MRGPRX1 has also been identified as essential for BAM8-22 recognition [3].

Cryo-EM Structure Structure-Based Drug Design Receptor Mutagenesis GPCR Pharmacology

Optimal Research and Industrial Application Scenarios for BAM (8-22) acetate


Non-Histaminergic Itch and Chronic Pruritus Translational Research

BAM (8-22) acetate is the gold-standard tool for inducing and studying MRGPRX1-mediated, histamine-independent itch. In human volunteers, intradermal BAM8-22 reliably evokes itch and nociceptive sensations without histamine release, enabling direct translational psychophysical studies of non-histaminergic pruritus mechanisms [1]. In preclinical rodent models, BAM8-22 induces MrgprC11-dependent scratching behavior, and its augmented efficacy in bile duct ligation (BDL) cholestatic mice establishes a validated disease-relevant model for chronic pruritus drug screening [2]. The compound's lack of opioid receptor activity ensures that observed itch phenotypes are not confounded by μ-opioid-mediated analgesia or tolerance [3].

MRGPRX1 Orthosteric Agonist Reference Standard for GPCR Screening Panels

As the endogenous orthosteric agonist for MRGPRX1 with a well-defined EC50 range (8–150 nM in calcium mobilization assays) and characterized isoform selectivity (SNSR3 EC50 = 28 nM; SNSR4 EC50 = 14 nM), BAM (8-22) acetate serves as the essential reference ligand for MRGPRX1 in GPCR screening cascades [1][2]. It is the appropriate positive control for establishing assay windows in calcium flux, β-arrestin recruitment, and radioligand binding assays. Its cross-species activity (human MRGPRX1, mouse MrgC11, rat MRGPRC) supports assay transferability across species without changing chemical tools [3]. For selectivity profiling against closely related MRGPR family members (e.g., MRGPRX2 activated by substance P), BAM (8-22) acetate provides a clean orthosteric reference with minimal off-target liability .

Structure-Based Drug Design Targeting the MRGPRX1 Orthosteric Pocket

The cryo-EM structure of the MRGPRX1-Gαq-BAM8-22 complex provides an experimentally validated, near-atomic resolution template of the orthosteric binding pocket, with defined critical residues (F237, TM6, ECL3) validated by mutagenesis [1][2]. This structural information uniquely positions BAM (8-22) acetate as the foundational scaffold for rational drug design efforts targeting MRGPRX1 for analgesic and antipruritic indications. Computational docking, molecular dynamics simulations, and pharmacophore modeling can be anchored to this experimentally resolved binding mode, whereas alternative agonists lack equivalent structural characterization [3]. Procurement of BAM (8-22) acetate for structural biology and medicinal chemistry programs is therefore essential for any laboratory engaged in MRGPRX1-targeted therapeutic discovery.

Persistent Pain and Nociception Studies Requiring Opioid-Independent MRGPRX1 Activation

In persistent pain models, BAM (8-22) acetate inhibits spinal synaptic transmission and produces analgesic effects via MRGPRX1 activation, an effect potentiated by the PAM ML382 [1]. Critically, BAM (8-22) acetate lacks the met-enkephalin motif present in BAM22P and therefore exhibits no affinity for μ/δ opioid receptors [2]. This opioid-independent profile is essential for studying MRGPRX1-mediated analgesia without the confounding influences of opioid-induced tolerance, reward, or respiratory depression. Humanized MrgprX1 mouse models have validated the translational relevance of this pathway, with BAM8-22 demonstrating efficacy in attenuating persistent pain behaviors [3]. For pain researchers seeking to isolate non-opioid analgesic mechanisms, BAM (8-22) acetate is the only MRGPRX1 agonist that cleanly decouples MRGPRX1 signaling from opioid receptor crosstalk.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for BAM (8-22) acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.